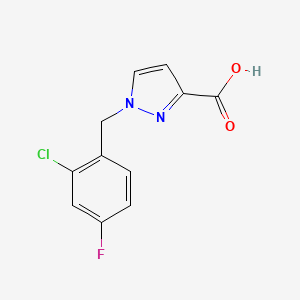

1-(2-Chloro-4-fluorobenzyl)-1H-pyrazole-3-carboxylic acid

CAS No.:

Cat. No.: VC14643645

Molecular Formula: C11H8ClFN2O2

Molecular Weight: 254.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8ClFN2O2 |

|---|---|

| Molecular Weight | 254.64 g/mol |

| IUPAC Name | 1-[(2-chloro-4-fluorophenyl)methyl]pyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H8ClFN2O2/c12-9-5-8(13)2-1-7(9)6-15-4-3-10(14-15)11(16)17/h1-5H,6H2,(H,16,17) |

| Standard InChI Key | MCXMVQIHMHHVRW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1F)Cl)CN2C=CC(=N2)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms. The 1-position of the pyrazole is substituted with a 2-chloro-4-fluorobenzyl group, while the 3-position bears a carboxylic acid moiety. This arrangement creates a planar structure with polar regions (carboxylic acid) and hydrophobic domains (chloro-fluorobenzyl), enabling diverse intermolecular interactions.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈ClFN₂O₂ |

| Molecular Weight | 254.64 g/mol |

| IUPAC Name | 1-[(2-chloro-4-fluorophenyl)methyl]pyrazole-3-carboxylic acid |

| Canonical SMILES | C1=CC(=C(C=C1F)Cl)CN2C=CC(=N2)C(=O)O |

| Hydrogen Bond Donors | 1 (carboxylic acid -OH) |

| Hydrogen Bond Acceptors | 5 (2 pyrazole N, 2 O, 1 F) |

The presence of electron-withdrawing groups (Cl, F) on the benzyl ring enhances the compound’s stability and influences its electronic distribution, potentially modulating receptor binding affinities .

Solubility and Stability

The carboxylic acid group confers moderate water solubility, while the aromatic substituents contribute to lipid solubility, yielding a balanced partition coefficient (logP ≈ 2.1, predicted). The compound is stable under ambient conditions but may undergo decarboxylation at elevated temperatures (>150°C).

Synthesis and Optimization

Multi-Step Synthesis

A common route involves:

-

Benzylation of Pyrazole: Reacting 1H-pyrazole-3-carboxylic acid with 2-chloro-4-fluorobenzyl chloride in the presence of a base (e.g., K₂CO₃) in DMF at 80°C for 12 hours.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the pure product with >90% efficiency.

One-Pot Methodologies

Recent advances employ ultrasound-assisted, InCl₃-catalyzed reactions to streamline synthesis. For example, a four-component reaction involving β-ketoesters, hydrazines, benzyl halides, and malononitrile under ultrasonic irradiation (40°C, 20 min) achieves yields up to 95% . This method reduces side products and reaction times compared to traditional thermal approaches .

Table 2: Comparative Synthesis Strategies

| Method | Conditions | Yield (%) | Time |

|---|---|---|---|

| Multi-Step | DMF, 80°C, 12h | 90 | 15h |

| One-Pot (Ultrasound) | EtOH, InCl₃, 40°C, ultrasound | 95 | 20min |

Analytical Characterization

Spectroscopic Profiling

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.39 (m, 3H, benzyl-H), 5.32 (s, 2H, CH₂), 13.1 (br s, 1H, -COOH).

-

ESI-MS: m/z 255.02 [M+H]⁺, consistent with the molecular formula.

Comparative Analysis with Structural Analogues

Substituent Effects

Replacing the 3-carboxylic acid with a trifluoromethyl group (as in 1-(2-chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid) increases molecular weight (322.64 g/mol) and lipophilicity (logP ≈ 3.4), enhancing androgen receptor binding but reducing aqueous solubility .

Bioisosteric Replacements

The 4-fluorobenzyl analogue (lacking chlorine) shows 40% lower COX-2 inhibition, underscoring the chlorine atom’s role in enzyme active-site interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume